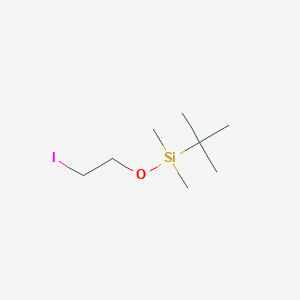
Tert-butyl(2-iodoethoxy)dimethylsilane
Vue d'ensemble
Description
"Tert-butyl(2-iodoethoxy)dimethylsilane" is a chemical compound utilized in organic synthesis due to its ability to introduce protected iodoethoxy functional groups into molecules. Its relevance is primarily in the field of organic chemistry, where it serves as a building block for the synthesis of complex molecules.
Synthesis Analysis
A direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature has been developed. This method produces 1-(tert-butylperoxy)-2-iodoethanes, highlighting a pathway to synthesize "Tert-butyl(2-iodoethoxy)dimethylsilane" through subsequent reactions. This approach generates multiple radical intermediates in situ, exhibiting excellent regioselectivity, broad substrate scope, and mild conditions (Wang et al., 2017).
Applications De Recherche Scientifique
Hydroxyl-Protecting Agent : Dimethyl-tert-butylsilyl compounds serve as stable hydroxyl-protecting agents with potential applications in fields like prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Nucleophilic Reagent for Protected Bivalent Sulfur : [(Tert-butyldimethylsilyl)oxy]methanethiol acts as a nucleophilic reagent for introducing protected bivalent sulfur, complementing electrophilic reagents (Dong, Clive, & Gao, 2015).
Formation of Iodanyl and tert-Butylperoxyl Radicals : Thermolysis of (tert-Butylperoxy)iodanes leads to the formation of these radicals, with iodocyclohexane as a nearly quantitative product (Dolenc & Plesničar, 1997).
Polymerization Initiator : Used as a difunctional radical initiator in the polymerization of styrene, methyl methacrylate, and butyl acrylate (Enríquez-Medrano et al., 2016).
Stable and Easily Hydrolyzable Silylamines : Tert-Butyldimethylsilylamines are noted for their stability and easy hydrolyzation, having lower chemical reactivities than their trimethylsilyl analogs (Bowser & Bringley, 1985).
Improvement in Solar Cell Performance : The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells enhances performance (Boschloo, Häggman, & Hagfeldt, 2006).
Synthesis of 1-(tert-Butylperoxy)-2-iodoethanes : The one-pot synthesis of alkenes with iodine and tert-butyl hydroperoxide at room temperature produces these compounds, offering potential for chemical modifications (Wang, Chen, Liu, & Zhu, 2017).
Thermal Hazard Assessment : A study developed benchmarks for the thermal hazard assessment of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane, identifying safer storage conditions and thermal safety parameters (Das & Shu, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl-(2-iodoethoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAUZMMMFDVBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456329 | |
| Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(2-iodoethoxy)dimethylsilane | |
CAS RN |
101166-65-8 | |
| Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl(2-iodoethoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

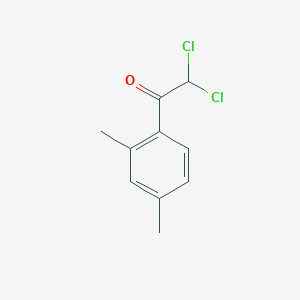
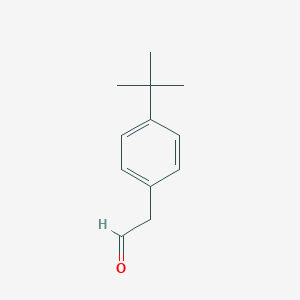


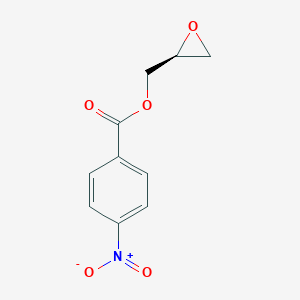

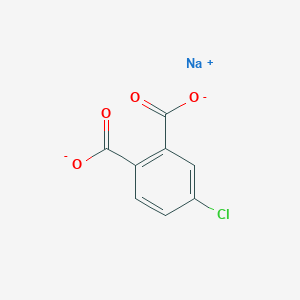


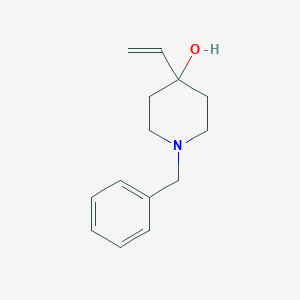

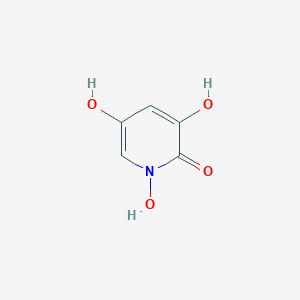
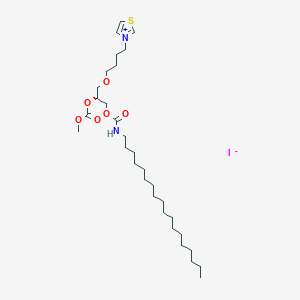
![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)